molecular formula C12H10FN B3262710 3-Fluoro-4-phenylaniline CAS No. 360771-05-7

3-Fluoro-4-phenylaniline

Cat. No.: B3262710
CAS No.: 360771-05-7
M. Wt: 187.21 g/mol
InChI Key: VCHBPECPEWKVHH-UHFFFAOYSA-N
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Description

3-Fluoro-4-phenylaniline is an organic compound with the molecular formula C12H10FN. It is a derivative of aniline, where the hydrogen atom at the third position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a phenyl group.

Mechanism of Action

Target of Action

3-Fluoro-4-phenylaniline is a fluorinated phenylalanine derivative . Fluorinated phenylalanines have been expanded to play an important role as potential enzyme inhibitors as well as therapeutic agents . Therefore, the primary targets of this compound are likely to be specific enzymes within the body.

Mode of Action

The mode of action of this compound involves its interaction with these target enzymes. The presence of the fluorine atom in the molecule can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This can lead to changes in the activity of the target enzymes, potentially inhibiting their function .

Biochemical Pathways

It is known that fluorinated phenylalanines can influence protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

Pharmacokinetics

The introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue , which suggests that this compound may have unique ADME properties compared to non-fluorinated phenylalanines.

Result of Action

Fluorinated phenylalanines have been shown to play an important role as potential enzyme inhibitors as well as therapeutic agents . Therefore, it can be inferred that this compound may have similar effects, potentially leading to changes in cellular function or viability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals, pH levels, temperature, and other environmental conditions could potentially affect the stability and activity of this compound . .

Properties

IUPAC Name

3-fluoro-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHBPECPEWKVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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